molecular formula C19H13N5S B12576715 2-Phenyl-4-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)quinoline CAS No. 326595-52-2

2-Phenyl-4-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)quinoline

Cat. No.: B12576715
CAS No.: 326595-52-2
M. Wt: 343.4 g/mol
InChI Key: HPDOQPNPRPAHCB-UHFFFAOYSA-N
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Description

2-Phenyl-4-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline, triazole, and thiadiazine. This compound is of significant interest due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)quinoline typically involves the condensation of quinoline derivatives with triazole and thiadiazine precursors. One common method includes the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols under specific conditions . This reaction can be carried out in the presence of a catalyst such as piperidine in ethanol, followed by refluxing for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or triazole rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenated quinoline derivatives with nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-Phenyl-4-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)quinoline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase by binding to the active site and blocking substrate access . The triazole and thiadiazine rings play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target proteins.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

326595-52-2

Molecular Formula

C19H13N5S

Molecular Weight

343.4 g/mol

IUPAC Name

3-(2-phenylquinolin-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C19H13N5S/c1-2-6-13(7-3-1)17-12-15(14-8-4-5-9-16(14)21-17)18-22-23-19-24(18)20-10-11-25-19/h1-10,12H,11H2

InChI Key

HPDOQPNPRPAHCB-UHFFFAOYSA-N

Canonical SMILES

C1C=NN2C(=NN=C2S1)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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